molecular formula C18H16ClFN2O2 B6037239 N-(4-chlorophenyl)-1-(4-fluorobenzoyl)prolinamide

N-(4-chlorophenyl)-1-(4-fluorobenzoyl)prolinamide

Cat. No. B6037239
M. Wt: 346.8 g/mol
InChI Key: IOWUBOSQHCJMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-1-(4-fluorobenzoyl)prolinamide, commonly known as CFTR modulator, is a chemical compound that has been extensively studied for its potential application in treating cystic fibrosis.

Mechanism of Action

CFTR modulator works by binding to the CFTR protein and helping it to function more effectively. The exact mechanism of action is not fully understood, but it is thought to involve the stabilization of the CFTR protein and the enhancement of its ability to transport salt and water in and out of cells.
Biochemical and Physiological Effects:
CFTR modulator has been shown to improve the function of the CFTR protein in cells with certain mutations. This can lead to improvements in lung function, digestive function, and other physiological processes that are affected by cystic fibrosis.

Advantages and Limitations for Lab Experiments

CFTR modulator has several advantages for lab experiments. It is a well-studied compound with a known synthesis method, making it easy to obtain and work with in the lab. It has also been shown to have a specific and targeted effect on the CFTR protein, making it a useful tool for studying the function of this protein.
However, CFTR modulator also has some limitations for lab experiments. It can be difficult to work with in certain experimental systems, and its effects on cells and tissues may be influenced by other factors such as the presence of other drugs or chemicals.

Future Directions

There are several future directions for research on CFTR modulator. One area of focus is the development of new CFTR modulators that are more effective or have fewer side effects than existing compounds. Another area of focus is the use of CFTR modulators in combination with other drugs or therapies to treat cystic fibrosis.
In addition, there is ongoing research on the mechanism of action of CFTR modulator and the role of the CFTR protein in other physiological processes. This research may lead to new insights into the function of this important protein and its potential as a therapeutic target for other diseases.

Synthesis Methods

The synthesis of CFTR modulator involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride with proline to form N-(4-chlorophenyl)prolinamide. This intermediate compound is then reacted with 4-fluorobenzoyl chloride to form the final product, N-(4-chlorophenyl)-1-(4-fluorobenzoyl)prolinamide.

Scientific Research Applications

CFTR modulator has been studied extensively for its potential application in treating cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the movement of salt and water in and out of cells.
CFTR modulator has been shown to improve the function of the CFTR protein in cells with certain mutations. This has led to the development of CFTR modulators as a potential treatment for cystic fibrosis.

properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c19-13-5-9-15(10-6-13)21-17(23)16-2-1-11-22(16)18(24)12-3-7-14(20)8-4-12/h3-10,16H,1-2,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWUBOSQHCJMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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